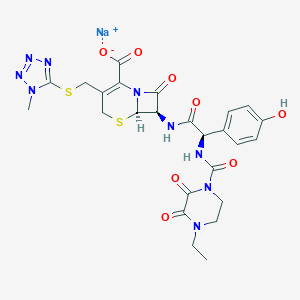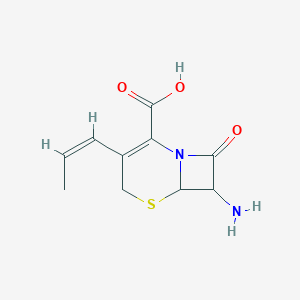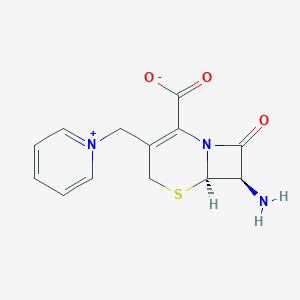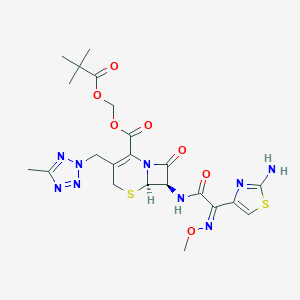
(R)-利奈唑胺
描述
-(R)-Linezolid is a synthetic antibiotic that has been used to treat a variety of bacterial infections since its introduction in 2000. It is a member of the oxazolidinone class of antibiotics, which are known for their broad spectrum of activity against a range of Gram-positive bacteria. This antibiotic is notable for its ability to penetrate the cell wall of Gram-positive bacteria and inhibit protein synthesis, resulting in the death of the bacteria. Additionally, it has been found to have a low rate of resistance and is generally well tolerated by patients.
科学研究应用
金黄色葡萄球菌中的耐药机制:
- 耐甲氧西林金黄色葡萄球菌 (MRSA) 中的利奈唑胺耐药性可以通过 cfr 基因发生,该基因修饰核糖体 RNA,影响抗生素的结合位点并赋予对几种临床相关抗生素的耐药性 (Toh 等,2007)。
- 在金黄色葡萄球菌中,耐药性通常涉及核糖体上利奈唑胺结合位点的突变,特别是在 23S rRNA 和核糖体蛋白 L3 和 L4 中 (Long 和 Vester,2011)。
对革兰氏阳性病原体的疗效:
- Rx-01_423 和 Rx-01_667 等新型恶唑烷酮类药物对严重革兰氏阳性病原体(包括 MRSA 和耐万古霉肠球菌)的效力比利奈唑胺高,并扩展了对利奈唑胺耐药微生物的覆盖范围 (Lawrence 等,2008)。
副作用和线粒体影响:
- 长期使用利奈唑胺会导致视神经病变、脑病、骨骼肌病、乳酸酸中毒和肾衰竭,这可能是因为它抑制了线粒体蛋白质合成 (De Vriese 等,2006)。
结核分枝杆菌中的耐药性:
- 利奈唑胺对于耐多药结核病的治疗越来越重要,其耐药机制涉及 rrl 和 rplC 突变 (Zhang 等,2016)。
在各种克隆复合体中的出现:
- 耐利奈唑胺的金黄色葡萄球菌和表皮葡萄球菌菌株已在不同的遗传背景中出现,表明在多个克隆中独立出现 (Wong 等,2010)。
克服利奈唑胺耐药性的新型恶唑烷酮类药物:
- Rχ-01 恶唑烷酮类药物家族显示出与核糖体 A 位点的改进结合以及对利奈唑胺耐药分离株的更高疗效,为克服耐药性提供了另一种选择 (Skripkin 等,2008)。
在革兰氏阳性感染治疗中的应用:
- 利奈唑胺对社区获得性肺炎、皮肤感染和其他由革兰氏阳性细菌(包括 VRE 和耐甲氧西林葡萄球菌)引起的感染有效 (Zahedi Bialvaei 等,2017)。
作用机制
Biochemical Pathways
It is likely that this compound affects multiple pathways, leading to downstream effects that contribute to its overall mechanism of action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
属性
IUPAC Name |
N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZROVQLWOKYKF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275723 | |
| Record name | acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872992-20-6 | |
| Record name | R-Linezolid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872992206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-LINEZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H12RJ0A6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Beyond its established antibacterial activity, is there potential for (R)-Linezolid to be repurposed for other viral infections like COVID-19?
A1: While (R)-Linezolid is primarily recognized for its activity against vancomycin-resistant Enterococcus faecium infections [], research exploring its potential against SARS-CoV-2 is underway. Although specific findings were not detailed in the provided abstract [], studies investigating the "potential activity of (R)-Linezolid against SARS-CoV-2 using electronic and molecular docking" suggest ongoing efforts to explore its antiviral applications. This area requires further research to determine if (R)-Linezolid demonstrates viable antiviral activity and if it can be developed into a treatment option for COVID-19.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193809.png)






![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)


![(6S-cis)-3-[[(aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[(2-thienylacetyl)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193853.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B193856.png)
